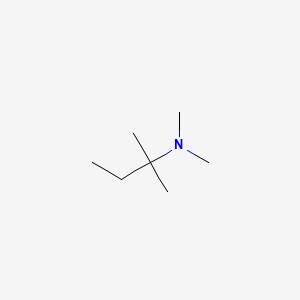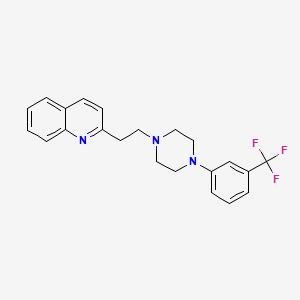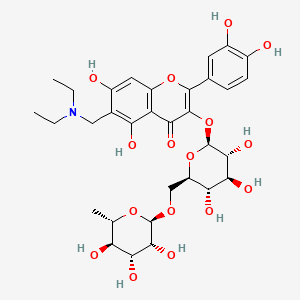
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- is an organic compound with a complex structure that includes a cyclopentenone ring substituted with acetyl, methyl, and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the cyclopentenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through various pathways, including modulation of enzyme activity, alteration of cellular signaling, or binding to specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopenten-1-one, 4-acetyl-2,3,4,5,5-pentamethyl-
- Cyclopentene
- Cyclopentenone
Uniqueness
2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds
This detailed article provides a comprehensive overview of 2-Cyclopenten-1-one, 5-acetyl-2-methyl-3,4-diphenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
61099-27-2 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5-acetyl-2-methyl-3,4-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H18O2/c1-13-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)18(14(2)21)20(13)22/h3-12,18-19H,1-2H3 |
Clave InChI |
DTVOWGDFLUYRNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(C1=O)C(=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


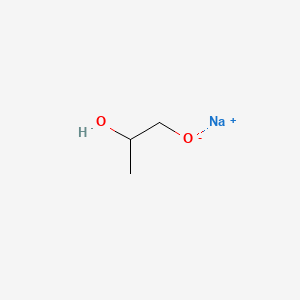

![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
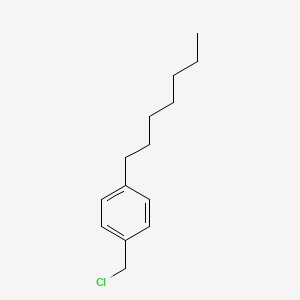
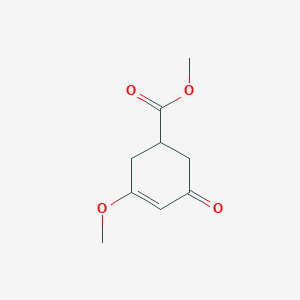



![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)

